Monosodium dichlorophene

Descripción general

Descripción

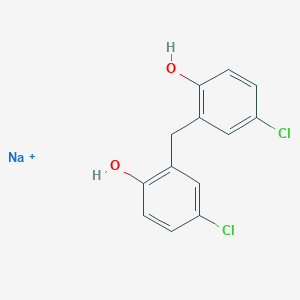

Monosodium dichlorophene is a useful research compound. Its molecular formula is C13H10Cl2NaO2+ and its molecular weight is 292.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Monosodium dichlorophene, also known as sodium dichlorophen, is a chemical compound primarily utilized for its biocidal properties , functioning as both a bactericide and fungicide . It is commonly employed in various industrial and veterinary applications, particularly for controlling microbial growth in agricultural and medical settings. This article delves into the biological activity of this compound, examining its pharmacokinetics, metabolic pathways, toxicological effects, and case studies that highlight its efficacy and safety.

Absorption and Metabolism

This compound is well-absorbed following oral administration. Studies have shown that approximately 80% of an oral dose is absorbed within 24 hours, with significant excretion occurring through urine. The primary metabolites identified include:

- Dichlorophene monoglucuronide (25%)

- Dichlorophene diglucuronide (19%)

- Dichlorophene sulfate (17%)

This metabolic profile indicates that the compound undergoes extensive conjugation in the liver and intestinal wall before elimination .

Excretion

Research indicates that after administration of radiolabeled dichlorophene to rats, about 95% of the dose was excreted within two days, predominantly via urine (78%) and feces (17%) . The enterohepatic circulation of its metabolites suggests a complex interaction with the body's detoxification pathways.

Antimicrobial Efficacy

This compound exhibits potent antimicrobial activity against a wide range of pathogens. Its effectiveness as a biocide is attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in bacteria and fungi.

Table 1: Antimicrobial Spectrum of this compound

| Microorganism Type | Example Species | Activity |

|---|---|---|

| Bacteria | Escherichia coli, Staphylococcus aureus | Bactericidal |

| Fungi | Candida albicans, Aspergillus niger | Fungicidal |

Toxicological Profile

While this compound is effective against pathogens, it is essential to consider its potential toxicity. Acute exposure has been associated with mild adverse effects such as skin irritation and gastrointestinal disturbances . Chronic exposure studies have indicated no significant reproductive or developmental toxicity at low doses; however, caution is warranted due to its potential irritant properties .

Case Study: Toxicity Assessment in Rats

A study involving dietary administration of this compound at doses of 50 mg/kg/day over two generations revealed no adverse reproductive effects in either parent or offspring . This suggests a favorable safety profile under controlled conditions.

Efficacy in Veterinary Medicine

This compound has been utilized effectively in veterinary medicine as an anthelmintic agent against tapeworm infections. Its application has been documented in treating infections caused by Diphyllobothrium latum and Taenia saginata, showcasing its dual function as both a treatment for parasitic infections and a general biocide .

Environmental Impact

The environmental persistence of this compound has been evaluated, indicating that while it poses some risks to aquatic life at high concentrations (e.g., LC50 values for fish at 3.6 mg/l), it does not significantly inhibit the recolonization of biological sewage filters . This finding underscores the importance of monitoring usage levels to mitigate ecological risks.

Aplicaciones Científicas De Investigación

Medical Applications

Anthelmintic Use:

Monosodium dichlorophene has been used effectively as an anthelminthic agent against tapeworm infestations in both humans and animals. Historical studies have demonstrated its efficacy in killing and digesting tapeworms in the intestines of dogs, establishing its potential for similar applications in humans .

Fungicidal and Bactericidal Properties:

The compound serves as a fungicide and bactericide, making it suitable for treating infections like athlete's foot. It has been incorporated into various formulations, typically at concentrations ranging from 0% to 1.0%, for use in cosmetics and topical treatments .

Industrial Applications

Textile Preservation:

this compound is utilized in the textile industry as a preservative against molds and algae. It is particularly effective in protecting materials such as cotton, wool, and leather from microbial degradation .

Construction Materials:

In construction, it is added to cement as an antimicrobial agent to prevent fungal growth on surfaces, enhancing the durability of materials used in building projects .

Case Study 1: Efficacy Against Parasites

A study conducted on the effectiveness of this compound against Giardia lamblia and Trichomonas vaginalis indicated that concentrations as low as 0.074 mM could kill these pathogens within minutes under laboratory conditions. This highlights its potential for treating parasitic infections in clinical settings .

Case Study 2: Dermatological Sensitivity

Clinical trials assessing skin sensitivity to this compound revealed mixed results. While most subjects exhibited no allergic reactions, a small percentage with pre-existing skin conditions reported severe reactions. This underscores the importance of caution when using this compound in dermatological applications .

Data Tables

| Application Area | Specific Use | Concentration Range | Notes |

|---|---|---|---|

| Medical | Anthelmintic for tapeworms | Varies | Effective in both humans and animals |

| Medical | Treatment for athlete's foot | 0% - 1% | Incorporated in topical formulations |

| Industrial | Textile preservation | Varies | Protects against mold and algae |

| Industrial | Cement additive | Varies | Enhances durability against microbial growth |

Propiedades

IUPAC Name |

sodium;4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2.Na/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;/h1-4,6-7,16-17H,5H2;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJNZEZALAEEON-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058610 | |

| Record name | Monosodium dichlorophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10187-52-7 | |

| Record name | Dichlorophen monosodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010187527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,2'-methylenebis[4-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monosodium dichlorophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen 2,2'-methylenebis[4-chlorophenolate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROPHEN MONOSODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S75BB68Q3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.